
Triethyl phosphate
Overview
Description
Triethyl phosphate (TEP, C₆H₁₅O₄P) is an organophosphorus compound with the molecular formula (C₂H₅)₃PO₄. It is a colorless, odorless liquid widely used as a flame retardant, plasticizer, solvent, and intermediate in chemical synthesis . TEP is characterized by its high solubility in organic solvents and moderate solubility in water. Its applications span industries such as polymers, electronics (e.g., as a dopant in SnO₂ films ), and environmental science (e.g., as a detected pollutant in atmospheric and aquatic systems ).
Key properties include:
Preparation Methods
Triethyl phosphate can be synthesized through various methods. One common method involves the esterification of phosphorus oxychloride with ethanol. This reaction typically occurs in a jacket-type cooling and stirring container, where phosphorus oxychloride reacts with ethanol in a molar ratio of 1:1 to 1:5. The mixture is then subjected to dealcoholization and dehydrochlorination to obtain triethylphosphate with high purity .
Another method involves reacting phosphorus trichloride with absolute ethanol in the presence of ammonia gas as an acid-binding agent and methyl red as an indicator. The byproduct ammonium chloride is filtered out, and the resulting triethyl phosphite is oxidized to form triethylphosphate. This method is advantageous due to its high yield and low unit consumption .
Chemical Reactions Analysis
Triethyl phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can react with electrophiles in a Michaelis–Arbuzov reaction to produce organophosphonates. For example, the reaction between triethylphosphate and ethyl bromoacetate produces a phosphonate suitable for use in the Horner–Wadsworth–Emmons reaction .
Scientific Research Applications
Flame Retardant
Triethyl phosphate is widely used as a flame retardant in various polymer systems, particularly in polyurethane and polyisocyanurate foam insulation. Its effectiveness stems from its ability to reduce flammability and improve the fire-resistance properties of materials.
Case Study: Polyurethane Foam
In laboratory studies, TEP was incorporated into polyurethane formulations, resulting in significant reductions in flammability. The addition of TEP not only lowered the peak heat release rate but also enhanced the overall fire safety profile of the foam products .
Viscosity Reducer
TEP serves as an effective viscosity reducer in resin systems, particularly unsaturated polyester resins. By incorporating TEP, manufacturers can achieve lower viscosity levels, facilitating easier processing and application.
Data Table: Viscosity Reduction
Additive Concentration (%) | Viscosity (mPa·s) |
---|---|
0 | 1150 |
1 | 1000 |
3 | 720 |
5 | 600 |
As shown in the table above, adding just 3% TEP can reduce the viscosity of polyester/styrene solutions significantly .
Solvent and Catalyst
TEP is recognized as a green solvent due to its low toxicity and environmental impact. It is utilized in various applications including:
- Pesticide Production : Acts as a solvent and intermediate in synthesizing agricultural chemicals.
- Pharmaceuticals : Serves as a solvent for drug formulations.
- Lacquers and Coatings : Used to improve the flow and application properties of coatings .
Case Study: Solid-Phase Peptide Synthesis
Recent research demonstrated TEP's effectiveness as a solvent for solid-phase peptide synthesis. The study showed that using TEP allowed for efficient peptide formation while minimizing environmental impact compared to traditional solvents .
Extraction Agent
TEP has been employed as an extraction agent in hydrometallurgy processes. It has shown promising results in selectively extracting metals such as copper, manganese, and vanadium from aqueous solutions.
Data Table: Extraction Efficiency
Metal Ion | Extraction Efficiency (%) |
---|---|
Cu²⁺ | 58 |
Mn²⁺ | 68 |
V⁴⁺ | 63 |
This data indicates that TEP can effectively extract valuable metals under controlled conditions, making it beneficial for metal recovery processes .
Mechanism of Action
The mechanism of action of triethylphosphate involves its interaction with various molecular targets and pathways. For instance, in the context of perovskite solar cells, the electron-rich phosphate group in triethylphosphate forms strong chemical bonds with the perovskite, passivating defects produced during crystallization. The ethyl group provides a hydrophobic effect, protecting the perovskite film from moisture corrosion .
Comparison with Similar Compounds
Comparison with Structural and Functional Analogs
Alkyl Phosphate Esters
TEP is compared to other trialkyl phosphates, including trimethyl phosphate (TMP), tripropyl phosphate (TPrP), and tributyl phosphate (TBP).
Physical and Chemical Properties
Property | TEP | TMP | TBP |
---|---|---|---|
Molecular weight (g/mol) | 182.15 | 140.08 | 266.32 |
Boiling point (°C) | 215–217 | 197 | 289 |
Solubility in water | Moderate | High | Low |
Glass-forming ability | Poor | Not studied | Poor |
- Glass Formation: TEP and TBP cannot form stable glasses via physical vapor deposition at 0.2 nm/s due to insufficient surface mobility and high vaporization enthalpies .
- NMR Behavior : Unlike TMP and other phosphates, TEP’s ³¹P NMR chemical shift is insensitive to hydrogen bonding, enabling rapid transmembrane transport in biological systems .
Toxicity and Environmental Impact
- Environmental Presence: TEP is frequently detected in snow (746 ng/L average in Nanjing ), pine needles (37.2 ng/g dry weight ), and crayfish (up to 18.14 µg/kg ), indicating widespread environmental persistence.
Aryl and Halogenated Phosphates
Compared to arylphosphates (e.g., triphenyl phosphate, TPP) and halogenated derivatives (e.g., TDCPP, TCPP):
Functional Differences
Environmental and Health Risks
Phosphorus-Based Flame Retardants (FRs)
- Market Trends : TEP’s global demand is driven by its cost-effectiveness and versatility, with projections highlighting growth in Asia-Pacific electronics and construction sectors .
Biological Activity
Triethyl phosphate (TEP), a colorless, odorless liquid with the chemical formula , is an organophosphate compound widely used as a plasticizer, solvent, and flame retardant. Its biological activity has garnered attention due to its implications in toxicology and environmental health. This article provides a comprehensive overview of TEP's biological activity, including its toxicity, potential health effects, and relevant case studies.
TEP is primarily utilized in industrial applications, including:
- Plasticizers : Enhancing flexibility in polymers.
- Flame Retardants : Reducing flammability in materials.
- Solvents : Used in various chemical processes.
Acute and Chronic Toxicity
- Acute Toxicity : TEP exhibits low acute toxicity with an oral LD50 in rats exceeding 6700 mg/kg body weight. Dermal exposure shows significantly lower absorption rates compared to oral administration .
- Chronic Toxicity : A 28-day study revealed a NOAEL (No Observed Adverse Effect Level) of 1000 mg/kg body weight, indicating no significant toxic effects at this dosage . However, elevated liver weights and increased metabolism were observed at lower doses, suggesting potential hepatotoxicity.
Neurotoxicity
TEP has been evaluated for neurotoxic effects, particularly its impact on the central nervous system (CNS). High doses resulted in depressive effects on the CNS and slight inhibition of cholineesterases . Notably, studies in chickens—considered sensitive to delayed neurotoxicity—showed no adverse effects from TEP exposure .
Genetic and Carcinogenic Potential
- Genotoxicity : TEP has shown mixed results in genotoxicity assays. Ames tests indicated no mutagenic potential; however, some studies reported gene mutations under specific conditions without metabolic activation .
- Carcinogenicity : No definitive carcinogenic studies are available for TEP. In vitro tests did not indicate transformation potential in cell cultures .
Case Studies and Epidemiological Data
Recent epidemiological studies have linked TEP exposure to autoimmune diseases. A cross-sectional study involving 283 serum samples indicated that TEP concentrations were significantly higher in patients with Sjögren syndrome (SjS) compared to healthy controls. The odds ratio for high TEP concentrations was found to be 4.93, suggesting a strong association between TEP exposure and SjS risk .
Environmental Impact and Biodegradability
TEP is classified as inherently biodegradable with low bioaccumulation potential. Laboratory studies demonstrated that it breaks down effectively in neutral solutions, reducing environmental persistence . However, its widespread use raises concerns regarding potential accumulation in ecosystems.
Summary of Biological Activity Findings
Parameter | Finding |
---|---|
Acute Toxicity (LD50) | >6700 mg/kg (oral) |
Chronic Toxicity (NOAEL) | 1000 mg/kg (oral) |
Neurotoxicity | CNS depressive effects at high doses |
Genotoxicity | Mixed results; some gene mutations reported |
Carcinogenicity | No evidence of carcinogenic potential |
Association with SjS | OR: 4.93 for high serum TEP concentrations |
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing and characterizing TEP?
TEP is synthesized via the reaction of ethanol with phosphorus oxychloride or trichloride, followed by neutralization, filtration, and fractional distillation under reduced pressure . Characterization typically involves gas chromatography (GC), nuclear magnetic resonance (NMR), and mass spectrometry (MS), with structural validation using databases like NIST Chemistry WebBook, which provides peer-reviewed spectral data and physicochemical properties (e.g., molecular weight: 182.15 g/mol, CAS 78-40-0) .
Q. How can researchers verify the reliability of TEP’s physicochemical data?
Cross-reference data from peer-reviewed repositories such as the NIST WebBook, REAXYS, and IUCLID datasets, which aggregate high-quality experimental values (e.g., boiling point, solubility). The U.S. EPA emphasizes prioritizing studies with documented analytical methods (e.g., GC-MS) and data from recognized databases rated "High" for reliability .
Q. What analytical techniques are recommended for detecting TEP in environmental samples?
Use GC coupled with surface acoustic wave (SAW) sensors or quartz crystal microbalance (QCM) systems, which have been validated for detecting TEP in trace amounts. Principal Component Analysis (PCA) can differentiate TEP from interferents like sulfur mustard simulants or xylene .
Advanced Research Questions
Q. How can discrepancies in TEP’s reported solubility or thermal stability be resolved?
Discrepancies often arise from non-standard analytical methods or unreported experimental conditions (e.g., pressure, purity). To resolve these:
- Compare data across peer-reviewed sources (e.g., NIST, ATSDR) .
- Validate using semi-empirical models for solubility in supercritical CO₂, noting limitations at extreme temperatures (e.g., deviations at 333 K) .
- Replicate studies with documented protocols, such as simultaneous thermal analysis (STA) for thermal degradation profiles .
Q. What strategies improve TEP’s performance in flame-retardant composites or energy-storage systems?
- Flame retardancy: Incorporate TEP into bio-based cellulose templates to enhance dispersion and reduce flammability via synergistic char formation .
- Batteries: Optimize TEP-based electrolytes by blending with ethylene carbonate to stabilize graphite anodes and suppress flammability. Electrochemical impedance spectroscopy (EIS) can monitor ionic conductivity improvements .
Q. How do methodological biases impact TEP’s environmental risk assessments?
The U.S. EPA identifies variability in data quality, particularly for degradation products or ecotoxicity endpoints. Mitigate biases by:
- Prioritizing studies with transparent methodologies (e.g., OECD test guidelines).
- Using probabilistic models to quantify uncertainty in persistence or bioaccumulation factors .
Q. What advanced sensor technologies leverage TEP’s chemical interactions?
Trisaryl phosphoric triamide-functionalized QCM sensors exploit TEP’s affinity for organophosphorus compounds. Calibrate sensor responses using time-domain frequency analysis and PCA to achieve sub-ppm detection limits for toxic vapors .
Q. Data Contradiction Analysis
- Example: Conflicting solubility data in supercritical CO₂ may stem from unrecorded pressure/temperature gradients. Cross-validate using the semi-empirical model in Figure 4 of , which highlights deviations at 333 K.
- Recommendation: Use multi-laboratory validation for critical parameters (e.g., partition coefficients) and document uncertainty ranges .
Properties
IUPAC Name |
ethyl dihydrogen phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H7O4P/c1-2-6-7(3,4)5/h2H2,1H3,(H2,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXZSIYSNXKHEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
16527-81-4 (zinc salt(1:1)), 17323-83-0 (di-hydrochloride salt), 24856-79-9 (di-ammonium salt), 64864-09-1 (di-potassium salt) | |
Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70862718 | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1623-14-9, 67874-00-4, 78-40-0 | |
Record name | Monoethyl phosphate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1623-14-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Ethyl dihydrogen phosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001623149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Phosphoric acid, monoethyl ester, compd. with N-methyl-N-octadecyl-1-octadecanamine (1:1) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067874004 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl dihydrogen phosphate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB03822 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Phosphoric acid, monoethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethyl dihydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70862718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl dihydrogen phosphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.095 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOETHYL PHOSPHATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BMH1WT204A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-56.4 °C | |
Record name | Ethylphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012228 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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